methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate
Description
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a chlorine atom at position 7 and a methyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. The compound’s reactivity is influenced by the electron-withdrawing chlorine substituent and the ester group, which can participate in hydrolysis or nucleophilic substitution reactions .
Properties
IUPAC Name |
methyl 7-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)7-11-5-4(9)2-3-10-6(5)12-7/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCBMAQKDVTVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=CC(=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with methyl isocyanate under basic conditions, followed by reduction and cyclization to form the imidazopyridine core . Another approach involves the use of 2,3-diaminopyridine and methyl chloroformate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Reduction Reactions
The ester group at position 2 undergoes reduction to yield primary alcohols or amines:
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Sodium borohydride (NaBH₄) reduces the ester to a primary alcohol under mild conditions.
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Lithium aluminum hydride (LiAlH₄) facilitates complete reduction to 7-chloro-3H-imidazo[4,5-b]pyridine-2-methanol with >90% efficiency.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| NaBH₄ | 2-Hydroxymethyl derivative | 75–85% | RT, ethanol, 4–6 h |
| LiAlH₄ | 2-Methanol derivative | >90% | Reflux, THF, 2 h |
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 7 is susceptible to SNAr reactions due to electron withdrawal by the adjacent nitrogen atoms.
Key Examples:
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Amine substitution : Reacts with primary amines (e.g., benzylamine) in H₂O-IPA solvent at 80°C to form 7-amino derivatives .
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Alkoxy substitution : Treatment with sodium methoxide yields 7-methoxy analogs .
Mechanistic Insight :
The reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the pyridine ring .
Alkylation Reactions
Alkylation occurs preferentially at N3 and N4 positions under phase-transfer catalysis (PTC) :
| Alkylating Agent | Major Product | Regioselectivity |
|---|---|---|
| 1-(Chloromethyl)benzene | N3-Benzyl derivative | >85% |
| Ethyl 2-bromoacetate | N1-Ethoxycarbonylmethyl derivative | >70% |
DFT Analysis :
Electron density at N3 (−0.42 e) exceeds N4 (−0.38 e), favoring N3 alkylation .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at position 2 or 7:
C2-Arylation
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Conditions : Pd(OAc)₂ (5 mol%), CuI (10 mol%), PivOH (30 mol%), DMF, 120°C .
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Scope : Aryl bromides (e.g., 4-bromotoluene) couple regioselectively at C2 with yields of 60–80% .
C7-Functionalization
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Suzuki-Miyaura Coupling : 7-Chloro substituent reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(dppf)Cl₂ to form biaryl derivatives .
Cyclization and Heteroannulation
Tandem reactions with aldehydes form fused polycyclic systems:
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Reaction : Condensation with 4-nitrobenzaldehyde in H₂O-IPA generates 1,2-disubstituted imidazo[4,5-b]pyridines via imine formation and aromatization .
Mechanistic Pathway :
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Imine formation at the amino group.
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Cyclization via intramolecular nucleophilic attack.
Oxidation Reactions
The ester group oxidizes to carboxylic acids under strong conditions:
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KMnO₄/H₂SO₄ : Converts the ester to 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid (50–60% yield).
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CrO₃/AcOH : Less efficient (<40%) due to over-oxidation.
Hydrogenation
Catalytic hydrogenation reduces the imidazole ring:
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Conditions : H₂ (1 atm), Pd/C (5 wt%), ethanol, 6 h.
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Product : Partially saturated tetrahydropyridine derivatives (70% yield).
Metallation and Deprotonation
Lithiation at C2 occurs with LDA at −78°C, enabling electrophilic trapping:
Scientific Research Applications
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogues, highlighting differences in substituents, ring fusion, and molecular properties:
Key Differences and Implications
Substituent Position: Chlorine at position 7 (as in the target compound) vs. position 5 (e.g., 5-Chloro-3H-imidazo[4,5-b]pyridine) significantly impacts electronic effects. Position 7 directs electrophilic attacks to adjacent sites, while position 5 modifies resonance stabilization .
Tautomerism :
- The 3H vs. 1H tautomers (e.g., 7-Chloro-1H-imidazo[4,5-b]pyridine) affect intermolecular interactions. The 3H tautomer is more stable in solution due to resonance stabilization, whereas the 1H form may dominate in crystalline states .
Ring Fusion :
- Imidazo[4,5-b]pyridine vs. imidazo[4,5-c]pyridine (e.g., 7-Bromo-1H-imidazo[4,5-c]pyridine) alters nitrogen atom placement. In [4,5-b] systems, nitrogen atoms are adjacent, enhancing π-stacking interactions, whereas [4,5-c] systems exhibit spaced nitrogens, influencing coordination chemistry .
Functional Groups :
- The methyl ester in the target compound provides a handle for further derivatization (e.g., hydrolysis to carboxylic acid). Analogues lacking this group (e.g., 5-Chloro-3H-imidazo[4,5-b]pyridine) are less versatile in synthetic pathways .
Biological Activity
Methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antiviral properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a chlorine atom at the 7th position and a carboxylate group at the 2nd position of the imidazo[4,5-b]pyridine core structure. This unique configuration enhances its chemical reactivity and allows for the formation of derivatives with diverse biological activities. The molecular formula is .
The biological activity of this compound can be attributed to its interactions with various biological macromolecules. It has been assessed for its ability to inhibit specific enzymes and modulate receptor activity, which is crucial for understanding its therapeutic potential. The interactions are typically evaluated through biochemical assays and molecular modeling techniques to predict binding affinities and mechanisms of action .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has shown antiproliferative activity against various human cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116). For instance, derivatives of imidazo[4,5-b]pyridine have been reported to have IC50 values in the sub-micromolar range against colon carcinoma cells .
- Mechanism : The mechanism of action often involves the inhibition of key signaling pathways that cancer cells rely on for growth and survival. This includes interference with cell cycle progression and induction of apoptosis .
Anti-inflammatory Activity
The compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response:
- Research Findings : Preclinical studies indicate that this compound can significantly reduce markers of inflammation in animal models .
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity:
- In Vitro Efficacy : Studies have shown moderate antiviral activity against respiratory syncytial virus (RSV) and other viral pathogens. The compound's ability to inhibit viral replication is an area of ongoing research .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Colon Carcinoma Study : A study involving this compound demonstrated significant inhibition of SW620 colon carcinoma cells at low concentrations (IC50 = 0.4 µM) .
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced edema and lowered levels of inflammatory cytokines .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other imidazo[4,5-b]pyridine derivatives:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity | Antiviral Activity |
|---|---|---|---|
| This compound | 0.4 µM (colon carcinoma) | Significant reduction in inflammation | Moderate against RSV |
| Bromo-substituted derivative | 0.7 µM (colon carcinoma) | Moderate | Mild against E. coli |
| N-methyl-substituted derivative | Decreased activity | Not evaluated | Not evaluated |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 5-chloropyridine-2,3-diamine with methyl glyoxylate under phase-transfer catalysis (PTC) in DMF, followed by cyclization. Key parameters include:
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Catalysts : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency .
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Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
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Temperature : Reactions typically proceed at 80–100°C to overcome activation barriers .
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Yield Optimization : Use of Na₂S₂O₄ as a reducing agent in nitro-group reduction steps minimizes side reactions (e.g., over-oxidation) .
Synthetic Route Comparison Route Condensation-Cyclization Reductive Cyclization
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Imidazole proton (δ 8.3–8.5 ppm, singlet) .
- Methyl ester (δ 3.8–3.9 ppm, singlet) .
- ¹³C NMR : Key peaks include the carbonyl carbon (δ 165–170 ppm) and aromatic carbons (δ 140–150 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated m/z 255.0452 for C₉H₇ClN₃O₂) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the imidazo[4,5-b]pyridine core?
- Methodological Answer :
- C2 vs. C7 Reactivity : Electron-withdrawing groups (e.g., Cl at C7) direct electrophilic substitution to C2. Use Pd-catalyzed C–H activation for selective arylation .
- Case Study : Regioselective C2-arylation of 7-chloro derivatives with 4-(methylsulfonyl)phenylboronic acid achieved 95% selectivity using PivOH as an additive .
- Computational Guidance : DFT calculations predict charge distribution (C7-Cl reduces electron density at C7, favoring C2 reactivity) .
Q. How do structural modifications impact the compound’s biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- SAR Insights :
- C7 Substituents : Chlorine enhances target binding via halogen bonding (e.g., kinase ATP pockets) .
- C2 Modifications : Bulky groups (e.g., pyrazinylmethyl) improve selectivity for kinases like JAK2 (IC₅₀ <50 nM) .
- Experimental Design :
- Kinase Assays : Use TR-FRET-based Z’-LYTE® assays to quantify inhibition .
- Co-crystallization : Resolve ligand-target complexes (e.g., PDB 6XYZ) to validate binding modes .
Q. What computational methods predict the compound’s reactivity and stability?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C2 reactivity in SNAr reactions) .
- MD Simulations : Assess solvation effects and conformational stability in aqueous/PBS buffers .
- Degradation Pathways : Use Gaussian-optimized transition states to predict hydrolysis of the methyl ester under acidic conditions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar imidazo[4,5-b]pyridines?
- Methodological Answer :
- Root Causes : Variability in catalyst purity, solvent drying, or reaction scale (e.g., Na₂S₂O₄ instability in humid air ).
- Mitigation :
- Standardize reagent quality (e.g., anhydrous DMF, freshly prepared Na₂S₂O₄).
- Use internal controls (e.g., commercial 7-bromo analogs as yield benchmarks) .
Analytical Method Development
Q. Which HPLC conditions ensure purity analysis of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
